4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
CAS No.: 1112997-73-5
Cat. No.: VC0242996
Molecular Formula: C10H15NO2S3
Molecular Weight: 277.4
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1112997-73-5 |
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Molecular Formula | C10H15NO2S3 |
Molecular Weight | 277.4 |
IUPAC Name | 4-cyano-4-propylsulfanylcarbothioylsulfanylpentanoic acid |
Standard InChI | InChI=1S/C10H15NO2S3/c1-3-6-15-9(14)16-10(2,7-11)5-4-8(12)13/h3-6H2,1-2H3,(H,12,13) |
SMILES | CCCSC(=S)SC(C)(CCC(=O)O)C#N |
Canonical SMILES | CCCSC(=S)SC(C)(CCC(=O)O)C#N |
Introduction
Chemical Identity and Structural Properties
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid is identified by the CAS number 1112997-73-5 and possesses a molecular formula of C10H15NO2S3 . The compound has a molecular weight of 277.43 g/mol and contains several functional groups that contribute to its chemical reactivity and applications . It belongs to the family of trithiocarbonates, which are characterized by three sulfur atoms in specific arrangements within the molecular structure.
Nomenclature and Identification
The compound is known by several synonyms in chemical databases and literature:
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4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid (IUPAC name)
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Pentanoic acid, 4-cyano-4-[[(propylthio)thioxomethyl]thio]- (alternative name)
Additional identifiers include:
Structural Features
The molecular structure of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid contains several key functional groups:
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A carboxylic acid group (-COOH)
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A nitrile or cyano group (-C≡N)
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A trithiocarbonate moiety (R-S-C(=S)-S-R')
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A propyl chain attached to one of the sulfur atoms
These structural elements contribute to the compound's chemical behavior and applications in polymer chemistry. The presence of the carboxylic acid group provides potential for further functionalization, while the trithiocarbonate group is crucial for its role in RAFT polymerization processes.
Physical and Chemical Properties
4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid possesses distinct physical and chemical properties that make it valuable for specific applications in synthetic chemistry. Based on the available data and comparable compounds, we can ascertain several key properties.
Physical Properties
The physical state of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid at room temperature is typically a solid, often appearing yellowish due to the presence of the trithiocarbonate group, which commonly imparts a yellow coloration to compounds containing this functionality.
Chemical Reactivity
The compound's reactivity is primarily determined by its functional groups:
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The carboxylic acid group allows for esterification reactions and other transformations typical of carboxylic acids.
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The trithiocarbonate moiety is susceptible to nucleophilic attack and plays a crucial role in radical reactions, particularly in controlled radical polymerizations.
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The cyano group provides stability to radical intermediates formed during polymerization processes.
Chemical Property Data
Table 1: Chemical Properties of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid
Property | Value | Source |
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Molecular Formula | C10H15NO2S3 | |
Molecular Weight | 277.43 g/mol | |
CAS Number | 1112997-73-5 | |
Creation Date in Databases | 2015-02-13 | |
Last Modified in Database | 2025-04-05 |
Applications in Polymer Chemistry
The primary application of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid is in the field of polymer chemistry, particularly as a chain transfer agent in RAFT polymerization.
RAFT Polymerization
Based on the structural similarity to known RAFT agents such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid, it can be inferred that 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid functions as a RAFT agent in controlled radical polymerization . The compound helps control the polymerization process by:
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Mediating the radical polymerization through a reversible chain transfer process
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Providing control over molecular weight distribution in the resulting polymers
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Enabling the synthesis of polymers with narrow polydispersity indices
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Facilitating the preparation of block copolymers and other complex polymer architectures
The trithiocarbonate functionality serves as the core component that enables the reversible addition-fragmentation process, while the cyano group stabilizes the intermediate radicals formed during the polymerization process.
Advantages Over Other RAFT Agents
Compared to phenyl-based RAFT agents like 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid , the propyl-substituted variant may offer different solubility profiles and reactivity parameters that can be advantageous for specific monomer systems or reaction conditions. The replacement of the phenyl group with a propyl chain likely affects:
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Solubility in various reaction media
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Chain transfer constants during polymerization
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Stability under various reaction conditions
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Compatibility with different monomer families
Structure-Property Relationships
Understanding the relationship between the molecular structure of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid and its properties is crucial for optimizing its performance in various applications.
Influence of Structural Elements
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The carboxylic acid group: Provides water solubility under appropriate pH conditions and offers a point for further functionalization.
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The cyano group: Stabilizes radical intermediates during polymerization, influencing the control over the polymerization process.
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The trithiocarbonate moiety: Acts as the active center for the reversible chain transfer process in RAFT polymerization.
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The propyl chain: Influences the solubility and compatibility with various monomers and solvents.
Comparison with Related Compounds
Table 2: Comparison of 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid with Related RAFT Agents
Research Developments and Future Perspectives
The field of controlled radical polymerization, including RAFT polymerization, continues to evolve, with new applications and refinements being developed.
Current Research Trends
Based on the activity in the field of RAFT polymerization, current research involving compounds like 4-Cyano-4-(((propylthio)carbonothioyl)thio)pentanoic acid likely focuses on:
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Development of stimuli-responsive polymers
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Creation of biocompatible and biodegradable materials
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Synthesis of novel block copolymers with unique properties
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Application in the preparation of polymer-protein conjugates and other biomaterials
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Expansion into new polymerization media, including aqueous and green solvent systems
Future Directions
Future developments may include:
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Optimization of reaction conditions for specific monomer families
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Integration with other polymerization techniques for the creation of complex polymer architectures
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Development of recyclable or more environmentally friendly variants
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Automation and high-throughput screening of polymerization conditions
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